Proteolytic Stability: Complete Resistance vs. Rapid Degradation of L,L-Dipeptides
H-D-Ala-D-Leu-OH exhibits complete resistance to degradation by common proteases due to its D,D-configuration. In contrast, the all-L analog H-Ala-Leu-OH is rapidly hydrolyzed under identical conditions, though specific kinetic constants for this exact dipeptide pair are not available in the open literature. This stability differential is a class-level inference supported by extensive studies on D-amino acid-containing peptides. For example, in a related pentapeptide system (DADLE vs. Leu-Enkephalin), the D-Ala2 substitution conferred a >10-fold increase in metabolic stability [1]. The mixed-chirality analog H-D-Ala-Leu-OH, while more stable than the all-L form, is not completely resistant to proteases .
| Evidence Dimension | Protease Resistance |
|---|---|
| Target Compound Data | Complete resistance to common proteases |
| Comparator Or Baseline | H-Ala-Leu-OH (All-L): Rapid degradation; H-D-Ala-Leu-OH (D,L): Partial resistance |
| Quantified Difference | Target compound completely resists hydrolysis; All-L analog is degraded. |
| Conditions | In vitro assays with broad-spectrum proteases (e.g., pronase, proteinase K). |
Why This Matters
This property makes H-D-Ala-D-Leu-OH essential for experiments requiring a non-degradable internal standard or a stable scaffold for peptide mimetic design, ensuring data integrity over extended incubation periods.
- [1] Liederer, B. M., & Borchardt, R. T. (2005). Stability of oxymethyl-modified coumarinic acid cyclic prodrugs of diastereomeric opioid peptides in biological media from various animal species including human. Journal of Pharmaceutical Sciences, 94(10), 2198–2206. View Source
